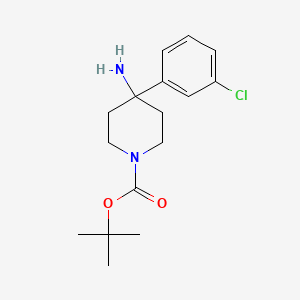

Tert-butyl 4-amino-4-(3-chlorophenyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 4-amino-4-(3-chlorophenyl)piperidine-1-carboxylate is a chemical compound with the empirical formula C15H22ClN3O2 . It is a 4-aryl piperidine . This compound is also a precursor that can be used for the manufacture of fentanyl and its analogues .

Synthesis Analysis

Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involves the use of specific precursor chemicals . Since 2017, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture . Three of these precursor chemicals, norfentanyl, 4-AP and 1-boc-4-AP, have now been placed under international control .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringO=C (OC (C) (C)C)N1CCN (C (C (Cl)=C2)=CC=C2N)CC1 . Chemical Reactions Analysis

This compound is a precursor in the synthesis of fentanyl and its analogues . The specific reactions it undergoes in this process are not detailed in the available sources.Scientific Research Applications

Synthesis of Enantiopure Derivatives

Research by Marin et al. (2004) demonstrates the utility of tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, which are significant for medicinal chemistry applications. This work highlights the compound's role in producing cis-4-hydroxy delta-lactams with good yield and stereoselectivity, serving as a precursor for various biologically active molecules (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).

Molecular Structure Elucidation

A study conducted by Moriguchi et al. (2014) on the synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, underscores the compound's significance in understanding the structural aspects of similar bicyclic systems. This research provides insights into the compound's crystal structure, aiding in the design of new chemical entities with potential therapeutic effects (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

Intermediate in Biologically Active Compounds

Kong et al. (2016) synthesized an important intermediate, Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, showcasing its role in the preparation of biologically active compounds like crizotinib. This highlights the compound's utility in pharmaceutical synthesis and the development of cancer therapeutics (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Application in Polyamide Synthesis

Research by Hsiao, Yang, and Chen (2000) on the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol demonstrates the compound's relevance in material science. This study explores its use in creating polyamides with excellent thermal stability and solubility, indicating potential applications in high-performance materials (Hsiao, Yang, & Chen, 2000).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Tert-butyl 4-amino-4-(3-chlorophenyl)piperidine-1-carboxylate is a compound used as an intermediate in the manufacture of various derivatives . .

Mode of Action

It is known to be useful as a semi-flexible linker in protac development for targeted protein degradation .

Biochemical Pathways

It is known to be involved in the development of protacs, which are designed to degrade specific proteins within cells .

Properties

IUPAC Name |

tert-butyl 4-amino-4-(3-chlorophenyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O2/c1-15(2,3)21-14(20)19-9-7-16(18,8-10-19)12-5-4-6-13(17)11-12/h4-6,11H,7-10,18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSQMSLYJIKODG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanamide](/img/structure/B2724364.png)

![N,2,4-trimethyl-5-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B2724366.png)

![4-chloro-N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2724370.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B2724371.png)

![(3-Chloro-5-fluorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2724381.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carbothioamide](/img/structure/B2724385.png)